n,7-Dimethyl-7h-purin-6-amine
Description
Significance of Purine (B94841) Derivatives in Chemical and Biological Research
Purine derivatives are a class of organic molecules based on the purine heterocyclic aromatic structure. This fundamental scaffold is a cornerstone of life itself, forming the basis of two of the four nucleobases in DNA and RNA: adenine (B156593) and guanine (B1146940). lab-chemicals.com Beyond their role in genetics, purine derivatives are integral to a vast array of biochemical processes. They are key components of energy-carrying molecules like adenosine (B11128) triphosphate (ATP), signaling molecules such as cyclic adenosine monophosphate (cAMP), and various coenzymes. wikipedia.org
The inherent biological importance of the purine structure has made its derivatives a fertile ground for research. Scientists have long been engaged in the synthesis and study of novel purine analogues to probe and modulate biological systems. neicon.ru These efforts have led to the development of a wide range of therapeutic agents, including antiviral, anticancer, and immunosuppressive drugs. nih.govwikipedia.org The ability to modify the purine core at various positions allows for the fine-tuning of a molecule's biological activity, making purine derivatives a privileged scaffold in medicinal chemistry and drug discovery. nih.gov
Overview of Methylated Purines and Their Unique Research Characteristics
Methylation, the addition of a methyl group (CH₃) to a substrate, is a common and crucial modification of purines in biological systems. Methylated purines exhibit unique characteristics that are of significant interest to researchers. In the context of DNA, the methylation of purine bases, particularly at the N7 position of guanine, can occur as a result of exposure to certain alkylating agents and is considered a form of DNA damage. nih.gov The cell possesses repair mechanisms, such as N-methylpurine DNA glycosylase (MPG), to remove these adducts and maintain genomic integrity. nih.gov
The position of methylation on the purine ring profoundly influences the molecule's properties and biological activity. N7-methylation, as seen in n,7-Dimethyl-7H-purin-6-amine, is of particular interest. The lone pair of electrons on the N7 nitrogen of the purine ring is not typically involved in the aromaticity of the ring system, making it a more favorable site for alkylation. quora.com This specific modification can impact a molecule's interaction with biological targets. For instance, the N7-methylation of the viral RNA cap has been shown to be crucial for maximal virulence by helping the virus evade the host's innate immune response. nih.gov
Research into N7-alkylated purines has revealed a range of biological activities, including antiviral and anticancer properties. nih.gov The synthesis of these compounds, however, can be challenging as alkylation can often lead to a mixture of isomers, with the N9-substituted product being thermodynamically more stable. acs.org The development of regioselective synthetic methods to specifically target the N7 position is an active area of chemical research. nih.gov
Scope and Objectives of Research on this compound
Research on this compound is driven by the broader interest in understanding the structure-activity relationships of methylated purine derivatives. The specific objectives for studying this compound can be multifaceted:
Synthetic Chemistry: Developing and refining regioselective methods for the synthesis of N7-methylated purines. The synthesis of this compound serves as a model for these synthetic strategies.
Biochemical Probes: Utilizing the compound as a tool to investigate the function and substrate specificity of enzymes involved in purine metabolism and DNA repair, such as N-methylpurine DNA glycosylases. nih.gov
Medicinal Chemistry: Exploring its potential as a lead compound or a scaffold for the development of new therapeutic agents. Given that related N7-substituted purines have shown biological activity, investigating the effects of this compound on various biological targets is a logical line of inquiry.
Structural Biology: Studying the three-dimensional structure of this compound in complex with biological macromolecules to understand the molecular basis of its interactions and to inform the design of more potent and selective molecules.
The focused study of this compound contributes to the fundamental understanding of how methylation patterns on the purine scaffold influence chemical properties and biological function, with potential applications in various fields of scientific research.
Structure
3D Structure
Properties
CAS No. |
5444-25-7 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N,7-dimethylpurin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-8-6-5-7(10-3-9-6)11-4-12(5)2/h3-4H,1-2H3,(H,8,9,10) |
InChI Key |
ZTMPIMWCRRABKZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1N(C=N2)C |
Origin of Product |
United States |
Structural and Tautomeric Considerations of N,7 Dimethyl 7h Purin 6 Amine
Systematic Nomenclature and Common Academic Synonyms
The formal name for the compound, n,7-Dimethyl-7H-purin-6-amine, is derived from the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). This nomenclature precisely delineates the molecule's architecture: a purine (B94841) ring system featuring a methyl group bonded to the nitrogen atom at the seventh position and another methyl group attached to the exocyclic amine at the sixth position. The "7H" designation is crucial as it specifies the location of the single hydrogen atom on the imidazole (B134444) ring component of the purine structure, thereby distinguishing it from other possible tautomers. nih.gov
In scientific literature and chemical databases, this compound is also referred to by several common synonyms. While less descriptive than the systematic name, these are frequently used for conciseness. Such synonyms include N6,7-dimethyladenine and 7H-Purin-6-amine, N,7-dimethyl-. nih.gov
Regiochemical Isomerism and Tautomerism in the Purine Scaffold (e.g., 7H vs. 9H)
The foundational structure of this compound is the purine scaffold, a heterocyclic aromatic compound formed by the fusion of a pyrimidine (B1678525) and an imidazole ring. thieme-connect.de This structure inherently allows for regiochemical isomerism and tautomerism, primarily related to the positioning of a hydrogen atom on the imidazole ring. The most prevalent tautomeric forms are the 7H-purine and the 9H-purine. researchgate.net
For this compound, the presence of a methyl group at the N7-position effectively "locks" the molecule into the 7H tautomeric form. This is a defining structural characteristic. An isomer of this compound, n,9-Dimethyl-9H-purin-6-amine, would feature the methyl group at the N9-position. Despite having identical molecular formulas, these two isomers can display distinct physical and chemical behaviors due to variations in their electronic distribution and steric hindrance.
In many purine derivatives, the 7H and 9H tautomers exist in a state of dynamic equilibrium in solution, with the 9H form typically being more stable. stackexchange.commdpi.com However, the methylation at one of these nitrogen atoms, as seen in the compound of focus, precludes this tautomerization. The relative stability of 7H versus 9H methylated isomers has been a subject of considerable scientific inquiry.
Conformational Analysis and Geometrical Optimizations in Solution and Solid States
The three-dimensional conformation of this compound is subject to the influence of its surrounding environment, specifically whether it is in a solution or a solid, crystalline form. olemiss.edu
Solution State: When dissolved, the molecule possesses greater conformational freedom. nottingham.ac.uk The rotation around the C6-N(amine) bond becomes a more prominent factor. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for elucidating the solution-state conformation. Information regarding the molecule's time-averaged conformation can be derived from the chemical shifts and coupling constants of its protons. The choice of solvent can also affect the preferred conformation through interactions with various parts of the molecule.
Geometrical optimizations employing computational techniques like Density Functional Theory (DFT) can be used to predict the most stable conformations in both the gaseous phase and in solution (by applying solvent models). rsc.org These theoretical calculations are valuable for interpreting experimental findings and for gaining a deeper understanding of the factors that govern the molecule's geometry.
Computational Predictions of Structural Stability and Interconversion Pathways
Computational chemistry offers robust methodologies for probing the structural stability of this compound and the energetic barriers associated with its conformational changes. researchgate.netresearchgate.net
Structural Stability: The relative energies of different isomers and tautomers can be compared using theoretical calculations. For instance, the stability of this compound relative to its n,9-Dimethyl-9H-purin-6-amine isomer can be computationally assessed. These calculations often corroborate experimental observations regarding the relative abundance of different isomers, with stability being a function of both electronic and steric influences. mdpi.com
Interconversion Pathways: Although methylation at the N7 position prevents tautomerization, other conformational interconversions, such as the rotation of the exocyclic methylamino group, are possible. Computational approaches can map the potential energy surface for these rotations, enabling the identification of transition states and the calculation of the energy barriers for these processes. This information is crucial for comprehending the molecule's dynamic behavior in solution.
A representative computational investigation might entail the following steps:
Construction of an initial three-dimensional model of this compound.
Execution of a geometry optimization to determine the lowest energy conformation.
Calculation of vibrational frequencies to verify that the optimized structure corresponds to a true minimum on the potential energy surface.
Systematic scanning of the potential energy surface by altering a specific dihedral angle (for example, the one governing the rotation of the methylamino group) to locate the transition state and ascertain the energy barrier for rotation.
When integrated with experimental data, these computational predictions provide a comprehensive depiction of the structural and dynamic characteristics of this compound.
Table of Compound Names
| Systematic Name | Common Academic Synonyms |
| This compound | N6,7-dimethyladenine, 7H-Purin-6-amine, N,7-dimethyl- nih.gov |
| n,9-Dimethyl-9H-purin-6-amine | Not applicable |
| N6-methyladenine | Not applicable |
Synthetic Methodologies for N,7 Dimethyl 7h Purin 6 Amine and Its Analogs
Retrosynthetic Strategies for n,7-Dimethyl-7H-purin-6-amine
Retrosynthetic analysis of this compound identifies two primary bond disconnections that form the basis of most synthetic strategies. The first is the disconnection of the C6-N bond of the exocyclic amine, and the second is the N7-C bond of the methyl group. This approach logically leads back to a key intermediate, 6-chloro-7-methylpurine (B15381). The synthesis of this intermediate itself presents a significant challenge, namely the regioselective methylation of a purine (B94841) precursor.
A further retrosynthetic step involves the deconstruction of the purine ring system itself. This can be conceptualized in two ways:
From a Pyrimidine (B1678525) Precursor : Disconnecting the imidazole (B134444) portion of the purine ring leads back to a 4,5-diaminopyrimidine (B145471) derivative. The N7-methyl group of the target compound would originate from a methylamino group at the N5 position of the pyrimidine precursor prior to cyclization.
From an Imidazole Precursor : Alternatively, disconnecting the pyrimidine portion of the purine ring points to a 4-amino-5-substituted-imidazole. For the target molecule, a 1-methyl-4-amino-5-cyanoimidazole serves as a logical starting point, upon which the pyrimidine ring can be constructed. datapdf.com
These de novo synthesis routes, while often more laborious, offer an unambiguous path to the desired N7-substituted regioisomer, circumventing the selectivity issues inherent in direct alkylation of the pre-formed purine scaffold. nih.govresearchgate.netthieme-connect.de
Classical Synthetic Routes to this compound
Classical synthetic routes capitalize on the retrosynthetic pathways, utilizing well-established chemical transformations to construct the target molecule from various precursors.
Selection of Starting Materials and Precursors
6-Chloropurine (B14466) : This is a widely used and commercially available intermediate for purine derivatization. nih.govacs.orgnih.gov The synthesis plan involves the methylation of 6-chloropurine, which typically yields a mixture of 6-chloro-7-methylpurine and its N9-isomer. datapdf.com Following separation, the desired 6-chloro-7-methylpurine undergoes amination at the C6 position to furnish this compound.
Substituted Pyrimidines : De novo synthesis from pyrimidine derivatives is a robust method for regiochemically pure N7-substituted purines. researchgate.netthieme-connect.de The Traube purine synthesis, a classical approach, can be adapted for this purpose. A more modern variation starts with commercially available 4-chloropyrimidine-5-amines. thieme-connect.de An aromatic group can be attached to the exocyclic amino group, which is destined to become the N7 position of the purine ring after cyclization. thieme-connect.de Recent reviews continue to highlight the importance of pyrimidine precursors in purine synthesis. rsc.orgresearchgate.net
Substituted Imidazoles : Building the purine from an imidazole core is another definitive route to control regiochemistry. nih.govrsc.orgmdpi.com A synthesis of 7-methyladenine (B1664200) derivatives starts with 1-methyl-4-amino-5-cyanoimidazole. datapdf.com This precursor is treated with ethyl orthoformate and acetic anhydride, followed by reaction with an amine and a subsequent base-catalyzed rearrangement to yield the final 6-substituted amino-7-methylpurine. datapdf.com
Key Reaction Mechanisms and Pathways
The construction of this compound relies on a few fundamental reaction types.
Alkylation : This reaction introduces the methyl group onto the purine nitrogen. Direct alkylation of the purine ring, often with an alkyl halide like methyl iodide in the presence of a base, is a common method. acs.org However, this pathway is complicated by the formation of regioisomers, as both the N7 and N9 positions are susceptible to alkylation. nih.govacs.orgresearchgate.net The N9 position is generally the thermodynamically more stable product, often leading to it being the major isomer. nih.govacs.orgmdpi.com
Nucleophilic Aromatic Substitution (SNAr) : This mechanism is central to converting the 6-chloro group of an intermediate like 6-chloro-7-methylpurine into the final 6-amino product. The electron-withdrawing nature of the purine ring system activates the C6 position, making the chlorine atom a good leaving group that can be readily displaced by a nucleophile such as ammonia (B1221849) or an amine. nih.govnih.govgoogle.comresearchgate.net These reactions can be performed by heating the chloropurine with the appropriate amine in a suitable solvent. acs.orggoogle.com
Amination : Specifically referring to the introduction of the amino group at the C6 position, this is almost always achieved via the SNAr pathway described above. nih.govgoogle.commendeley.com Microwave-assisted aminations have been shown to be highly efficient, offering a "green chemistry" protocol with excellent yields in some cases. researchgate.netmendeley.com
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and, crucially, high regioselectivity requires careful optimization of reaction parameters.
For the key methylation step, the choice of solvent and methylating agent has a profound impact on the N7/N9 product ratio. Research on the synthesis of 6-bromo-7-[¹¹C]methylpurine demonstrated that less polar solvents favor the formation of the N7-methylated isomer. nih.gov Furthermore, using a more reactive methylating agent like methyl triflate allows the reaction to proceed at lower temperatures while maintaining favorable selectivity. nih.gov
| Solvent | Temperature (°C) | [¹¹C]7m6BP / [¹¹C]9m6BP Ratio |
|---|---|---|
| Acetone (ACT) | 100 | < 1:1 |
| Acetonitrile (MeCN) | 100 | < 1:1 |
| N,N-Dimethylformamide (DMF) | 100 | < 1:1 |
| Ethyl Acetate (AcOEt) | 180 | > 1:1 |
| Tetrahydrofuran (THF) | 180 | > 1:1 |
The choice of base and reaction conditions is also critical. In a microwave-enhanced synthesis of related 6-methylpurines, potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄·3H₂O) in DMSO provided high yields, whereas stronger bases like sodium hydride (NaH) led to complex and unidentifiable product mixtures. researchgate.net
| Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| DMSO | K₂CO₃ | 80 | 10 | 91 |
| DMSO | Cs₂CO₃ | 80 | 10 | 62 |
| DMSO | K₃PO₄·3H₂O | 80 | 10 | 90 |
| DMSO | Na₂CO₃ | 80 | 10 | 70 |
| DMSO | NaH | 80 | 10 | Trace |
Regioselective Synthesis of N7-Substituted Purines
The regioselective synthesis of N7-substituted purines is a well-documented challenge in heterocyclic chemistry, primarily due to the competing reactivity of the N9 position.
Challenges in N7-Regioselectivity and Isomer Control
The fundamental challenge in synthesizing N7-alkylated purines is overcoming the intrinsic preference for alkylation at the N9 position. nih.govacs.orgresearchgate.netacs.org This preference is rooted in electronic and thermodynamic factors; the N9-alkylated isomer is typically the more thermodynamically stable product. nih.govacs.orgmdpi.com Consequently, direct alkylation of a purine core often results in a mixture of N7 and N9 isomers that can be difficult and costly to separate. nih.govacs.org
The electronic nature of substituents on the purine ring, particularly at the C6 position, significantly influences the regioselectivity of alkylation. nih.govacs.org For instance, a study on N7-tert-butylation found the reaction proceeded with high regioselectivity for purines with 6-chloro, 6-methoxy, or 6-methylthio groups. In contrast, the reaction failed for unsubstituted purine and 6-(dimethylamino)purine, highlighting the critical role of the C6-substituent. nih.govacs.org
Several strategies have been developed to address this regioselectivity challenge:
| Strategy | Description | Reference |
|---|---|---|
| De Novo Synthesis | Building the purine ring from acyclic or monocyclic (pyrimidine or imidazole) precursors to unambiguously place the substituent at the N7 position. | researchgate.netthieme-connect.deresearchgate.netmdpi.com |
| N9-Protection/Deprotection | The N9 position is first protected with a removable group. Alkylation then occurs at the N7 position, followed by removal of the N9-protecting group. | mdpi.com |
| Kinetically Controlled Alkylation | Using specific reagents and conditions that favor the kinetically preferred N7 product. This includes using N-trimethylsilylated purines with a Lewis acid catalyst (e.g., SnCl₄). | nih.govacs.orgacs.org |
| Use of Grignard Reagents | Employing Grignard reagents during the alkylation step has been shown to favor the formation of N7-isomers over N9-isomers. | nih.govacs.orgmdpi.com |
Catalyst-Mediated Approaches for N7-Alkylation (e.g., SnCl₄, Grignard reagents)
To overcome the challenge of regioselectivity in purine alkylation, various catalyst-mediated approaches have been developed. These methods aim to kinetically favor the formation of the N7-alkylated product over the N9-isomer.
One notable method involves the use of Lewis acids, such as tin(IV) chloride (SnCl₄), as catalysts. A direct regioselective N7-alkylation has been successfully achieved by reacting N-trimethylsilylated 6-substituted purines with a tert-alkyl halide in the presence of SnCl₄. nih.govacs.org This approach allows for the introduction of bulky alkyl groups, like tert-butyl, specifically at the N7 position. The reaction conditions, including the catalyst, solvent, time, and temperature, are optimized to ensure high regioselectivity for the N7 isomer under kinetic control. nih.gov Interestingly, by modifying these conditions, the reaction can be shifted to favor the N9 isomer, demonstrating the method's versatility. nih.govacs.org
Grignard reagents also play a role in directing alkylation towards the N7 position. While direct alkylation with alkyl halides under basic conditions often produces N7/N9 mixtures, the use of Grignard reagents can enhance the yield of the N7 isomer. nih.gov This approach represents another strategy to manipulate the regiochemical outcome of purine alkylation, although it is one of several methods available. nih.gov
Table 1: Catalyst-Mediated N7-Alkylation Approaches for Purines
| Catalyst System | Substrate | Reagent | Key Feature | Reference |
|---|---|---|---|---|
| SnCl₄ | N-trimethylsilylated 6-substituted purine | tert-Alkyl halide | Provides direct, kinetically controlled N7 regioselective alkylation. | nih.gov, acs.org |
| Grignard Reagents | Purine derivatives | Alkyl halides | Favors the formation of N7 isomers over N9 isomers. | nih.gov |
De Novo Synthesis from Pyrimidine or Imidazole Intermediates
De novo synthesis, which involves constructing the purine ring system from acyclic or heterocyclic precursors, offers an unambiguous route to N7-substituted purines. This bottom-up approach avoids the regioselectivity issues inherent in the direct alkylation of a pre-formed purine core. These syntheses are often multi-step and can be laborious, but they provide absolute control over the position of substitution. nih.govacs.org
From Pyrimidine Intermediates: The synthesis can commence from appropriately substituted pyrimidine derivatives. For instance, N7-arylpurines have been constructed starting from commercially available substituted 4-chloropyrimidine-5-amines. nih.gov This multi-step sequence allows for the introduction of various substituents at different positions of the purine core by selecting appropriately substituted starting pyrimidines. Another approach involves the reaction of N-(4-amino-5-pyrimidinyl)formamides, which are cyclized to form the imidazole portion of the purine ring.
From Imidazole Intermediates: Alternatively, the synthesis can begin with an imidazole intermediate, to which the pyrimidine ring is subsequently fused. A reported method describes the synthesis of 7-substituted purines starting from commercially available 4-nitroimidazole. researchgate.net The nitro group facilitates the introduction of other necessary substituents before the imidazole is elaborated and cyclized to form the final purine product. researchgate.net For example, 4-aminoimidazole-5-carbaldehyde oximes can be cyclized to efficiently yield 7-substituted purines. researchgate.net While certain, these de novo methods require careful planning and execution due to their multi-step nature. nih.gov
Modern Synthetic Advancements
Recent progress in synthetic chemistry has focused on improving the efficiency, environmental impact, and throughput of purine synthesis.
Application of Green Chemistry Principles in Purine Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds like purines. researchgate.net These modern approaches offer environmentally friendly alternatives to traditional methods.
Key green synthetic strategies include:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and improve yields. researchgate.netmdpi.com A green and regioselective procedure for synthesizing purine derivatives has been developed using microwave-assisted alkylation in water, an environmentally benign solvent. researchgate.net
Ultrasonic and Mechanochemical Methods: Ultrasound irradiation has been used to increase the efficiency of reactions like the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for creating complex purine structures, shortening reaction times significantly. mdpi.com Mechanochemistry, which involves reactions induced by mechanical grinding in the absence of bulk solvents, is also emerging as a prominent green technique. researchgate.net
Catalyst- and Solvent-Free Conditions: Some modern methods eliminate the need for both metal catalysts and solvents. High yields of C6-azolyl purine nucleosides have been achieved through the direct C–N coupling of unprotected 6-chloropurine nucleosides with N-heterocycles under solvent- and catalyst-free conditions, offering a simple and eco-friendly process. rsc.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Lipases have been employed for the regioselective synthesis of purine nucleoside esters in green solvents like tert-amyl alcohol, coupled with continuous flow technology to enhance productivity and simplify purification. rsc.org
Solid-Phase Synthesis Techniques for Libraries of Purine Derivatives
Solid-phase synthesis (SPS) is a powerful technique for the high-throughput synthesis of chemical libraries, which are valuable for drug discovery and other research. nih.gov In SPS, the purine scaffold is anchored to a solid support, such as a resin, allowing for sequential reactions and easy purification by simple filtration. nih.govacs.org
This methodology has been successfully applied to create diverse libraries of substituted purines. For example, a purine skeleton can be immobilized on a Wang resin via a C6-regioselective substitution of 2,6-dichloropurine. nih.govacs.org Subsequent reactions, such as N9-alkylation, C2-substitution, and C8-arylation, can be performed on the resin-bound intermediate. nih.govacs.org At the end of the synthetic sequence, the final product is cleaved from the resin.
SPS is particularly advantageous for producing large numbers of compounds for screening. It has been used to generate libraries of 2,6,8,9-tetrasubstituted purines and 2,6,9-trisubstituted purines. researchgate.net Despite its advantages, challenges such as the aggregation of growing chains, especially in purine-rich sequences, can occur. frontiersin.orgunimelb.edu.au Strategies to overcome this include the use of backbone modifications to improve coupling efficiency. frontiersin.orgunimelb.edu.au
Advanced Purification Techniques for this compound Synthetic Products
The purification of synthetic products is a critical step to isolate the desired compound from unreacted starting materials, reagents, and isomeric byproducts. For N-alkylated purines, the separation of N7 and N9 regioisomers is a common challenge. nih.gov A variety of chromatographic techniques are employed.
Flash Chromatography: This is a standard method for purine purification. The choice of stationary and mobile phases depends on the polarity of the target compound. teledynelabs.com
Normal-Phase: For less polar purine derivatives, silica (B1680970) gel is often used with solvent systems like hexane/ethyl acetate. For more polar compounds, a more polar system such as dichloromethane/methanol is required. teledynelabs.com
Reversed-Phase (C18): This is suitable for polar purines. Modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to ensure sharp peaks, though these modifiers must be easily removable. teledynelabs.com
Amine-Functionalized Silica: Amine columns provide an alternative stationary phase that can be effective for purifying purine compounds. teledynelabs.com
Solid-Supported Reagents and Scavengers: For high-throughput purification, especially in the context of library synthesis, solid-supported reagents are highly effective. A method developed for separating N7/N9 regioisomers of 2-amino-6-chloropurine (B14584) derivatives involves simple filtration through a pad of alumina/H⁺ or the use of a scavenger resin like Dowex-50W-X8. nih.gov This technique selectively captures the undesired isomer, allowing the desired product to be isolated from the filtrate with high purity and without a laborious aqueous work-up. nih.gov
Solid-Phase Extraction (SPE): Specialized SPE sorbents have been developed for the selective extraction and purification of alkylated purines from complex matrices. For instance, mixed-mode sulfonate-functionalized polymer microspheres have been used to isolate alkylated-purine adducts with high efficiency and recovery. nih.gov
Table 2: Purification Techniques for N-Alkylated Purine Products
| Technique | Stationary/Solid Phase | Typical Application | Key Advantage | Reference |
|---|---|---|---|---|
| Normal-Phase Flash Chromatography | Silica Gel | General purification of purines of varying polarity. | Versatile and widely available. | teledynelabs.com |
| Reversed-Phase Flash Chromatography | C18 Silica | Purification of polar purines. | Effective for polar compounds, can be run under acidic or basic conditions. | teledynelabs.com |
| Solid-Supported Scavenging | Alumina/H⁺ or Dowex Resin | High-throughput separation of N7/N9 regioisomers. | Rapid, avoids aqueous work-up, suitable for library purification. | nih.gov |
| Solid-Phase Extraction (SPE) | Functionalized Polymer Microspheres | Selective extraction from complex mixtures. | High specificity and recovery for target adducts. | nih.gov |
Chemical Reactivity and Transformation Studies of N,7 Dimethyl 7h Purin 6 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Purine (B94841) Core
The introduction of substituents onto the purine core of molecules like n,7-Dimethyl-7H-purin-6-amine is a key strategy for synthesizing new chemical entities. The regioselectivity of these reactions is highly dependent on the existing substituents and reaction conditions.
Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the purine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atoms. However, the nitrogen atoms themselves can act as nucleophiles. The alkylation of the purine ring is a common electrophilic substitution reaction. In the case of 6-substituted purines, alkylation typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable and predominant product. acs.org However, specific methods have been developed for the regioselective N7-alkylation of 6-substituted purines. For instance, the reaction of N-trimethylsilylated 6-chloropurine (B14466) with a tert-alkyl halide using a Lewis acid catalyst like tin(IV) chloride (SnCl₄) can favor the formation of the N7-alkylated product. researchgate.net The nature of the substituent at the C6 position plays a crucial role; studies have shown that while 6-chloropurine, 6-methoxypurine, and 6-methylthiopurine readily undergo N7-tert-butylation, 6-(dimethylamino)purine was reported to be unreactive under these specific conditions. researchgate.net This suggests that the dimethylamino group at C6 in this compound would significantly influence the susceptibility of the purine core to further electrophilic attack.
Nucleophilic Substitution: The purine ring, particularly when substituted with electron-withdrawing groups or when quaternized at a nitrogen atom, is activated for nucleophilic substitution. A common strategy involves the displacement of a leaving group, such as a halogen, from the C6 or C2 positions. For example, 6-chloropurine is a versatile intermediate that undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and alcohols, to generate a wide array of 6-substituted purines. acs.orgnih.gov In the context of this compound, the exocyclic dimethylamino group is not a typical leaving group. However, if a precursor like 6-chloro-7-methylpurine (B15381) were used, the chlorine atom could be readily displaced by dimethylamine. Subsequent modifications would then target other positions on the ring if appropriately activated. The quaternization of the N7 position in this compound increases the electron deficiency of the purine system, which could potentially facilitate nucleophilic attack, such as ring-opening reactions, under certain conditions.
Functional Group Modifications at Exocyclic Positions
Modifications of the exocyclic groups of purines are critical for diversifying their structure and function.
For this compound, the primary sites for such modifications are the exocyclic N6-dimethylamino group and the N7-methyl group. The dimethylamino group is generally stable. However, reactions involving this group are conceivable. For instance, N-dealkylation could occur under harsh oxidative or specific enzymatic conditions.
A more versatile approach to modifying the C6-substituent involves starting from a precursor like 7-alkyl-6-chloropurine. The chlorine atom at C6 is an excellent leaving group and can be substituted by a wide range of nucleophiles. This allows for the introduction of various functionalities at the exocyclic position. Studies on 7-(tert-butyl)-6-chloropurine have demonstrated its utility in synthesizing new 6,7-disubstituted purines by reaction with O, S, N, and C-centered nucleophiles. acs.orgresearchgate.net This highlights a synthetic strategy where the exocyclic amino group of the target molecule could be introduced via nucleophilic substitution on a 6-halo-7-methylpurine precursor.
| Precursor | Reagent | Position of Modification | Resulting Functional Group | Reference |
| 7-(tert-Butyl)-6-chloropurine | Cyclohexylamine | C6 | Cyclohexylamino | acs.org |
| 6-Chloropurine | Dipeptides | C6 | Dipeptide conjugate | nih.gov |
This table showcases examples of functional group modifications at the C6 position on related N7-alkylated purine structures.
Studies on Stability under Varying Chemical Environments
The stability of this compound is a critical factor in its handling, storage, and biological activity. The key structural features influencing its stability are the N-glycosidic-like bond of the N7-methyl group and the exocyclic amino group.
pH and Hydrolysis: The N7-alkylation of purines results in a fixed positive charge on the imidazole (B134444) portion of the ring, which can render the N-C bond susceptible to cleavage, particularly under acidic conditions. Studies on the related compound 7-(tert-butyl)-6-chloropurine have shown that the N7-tert-butyl group is unstable in the presence of aqueous mineral acids (like HCl) and Lewis acids, leading to cleavage and formation of 6-chloropurine. acs.orgresearchgate.net Conversely, the N7-tert-butyl group was found to be stable under basic conditions. acs.orgresearchgate.net By analogy, the N7-methyl group of this compound is expected to be relatively stable but may be susceptible to depurination (cleavage of the N7-methyl bond) under strong acidic conditions. The exocyclic N6-dimethylamino group is generally stable to hydrolysis across a wide pH range.
Oxidation and Reduction: The purine ring can be susceptible to oxidative attack, particularly by reactive oxygen species. This can lead to the formation of products such as 8-oxo derivatives. The presence of the electron-donating dimethylamino group might slightly increase the susceptibility of the ring to oxidation compared to unsubstituted purine. The stability towards chemical reduction is expected to be high, as the aromatic purine system is not easily reduced.
| Compound | Condition | Stability Outcome | Reference |
| 7-(tert-Butyl)-6-chloropurine | Aqueous mineral acids (HCl, HCOOH) | Unstable (cleavage of N7-alkyl group) | acs.org |
| 7-(tert-Butyl)-6-chloropurine | Lewis acids (SnCl₄) | Unstable (cleavage of N7-alkyl group) | acs.org |
| 7-(tert-Butyl)-6-chloropurine | Basic conditions | Stable | acs.org |
| N9-(tert-Butyl)-6-chloropurine | Acidic and basic conditions | Stable | acs.org |
This table summarizes the stability of a related N7-alkylated purine under different chemical environments.
Photochemical Reactions and Degradation Pathways in In Vitro Models
Direct studies on the photochemical reactions and degradation pathways of this compound are not extensively documented in the public literature. However, the behavior of other purine derivatives, particularly adenine (B156593) and N7-alkylated guanine (B1146940), under ultraviolet (UV) irradiation provides a framework for predicting its potential photochemical reactivity.
Purine bases are known to absorb UV light, which can lead to a variety of photochemical reactions. The primary mechanisms of UV-induced damage to purines in DNA and related systems include oxidation and, to a lesser extent, dimerization.
Potential Degradation Pathways:
Oxidation: UV radiation can generate reactive oxygen species (ROS) in vitro, which can then oxidize the purine ring. A likely product of such oxidation would be the corresponding 8-oxo derivative, 8-oxo-n,7-Dimethyl-7H-purin-6-amine.
Ring Opening and Rearrangement: The absorption of UV energy can lead to the opening of the imidazole ring, a known degradation pathway for N7-alkylated purines like N7-methylguanine. This can result in the formation of formamidopyrimidine (FAPy) derivatives.
Dealkylation: Photochemical energy could potentially lead to the cleavage of the exocyclic N-C bonds or the N7-methyl bond, although this is generally a less common pathway compared to ring modification.
It is also noteworthy that in biological contexts, UV damage can trigger enzymatic responses. For instance, UV irradiation has been shown to induce the methylation of RNA, including the formation of N7-methylguanosine, through the action of specific methyltransferase enzymes as part of the DNA damage response. While this is a modification rather than degradation, it underscores the role of photochemical energy in driving reactions at the nitrogen centers of the purine ring.
Design and Synthesis of Derivatives and Analogs of N,7 Dimethyl 7h Purin 6 Amine
Structure-Activity Relationship (SAR) Studies for Purine (B94841) Scaffolds
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the purine scaffold, these studies have revealed critical insights into the roles of various substituents and modifications.
Impact of Substituents at N6 and N7 Positions
The substituents at the N6 and N7 positions of the purine ring play a crucial role in determining the biological activity of its derivatives.
The N6 position is frequently targeted for modification to enhance biological effects. For instance, the introduction of an adamantane (B196018) moiety at this position has been shown to improve the pharmacological profile of purine-based inhibitors. mdpi.com The steric properties of the N6-substituent can significantly influence the regioselectivity of reactions, such as acylation, by shielding the proximal N7 position. beilstein-journals.org Bulky substituents at the N6 position can prevent the approach of electrophiles to the N7 atom, thereby favoring substitution at the N9 position. beilstein-journals.org Studies have shown that N6-substituted adenines with a specific conformation can exhibit strong cytokinin activity. tandfonline.com
The N7 position is another critical site for substitution, although it is a less explored area in purine chemistry compared to the N9 position. acs.orgnih.gov Direct alkylation of 6-substituted purines often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product due to its greater thermodynamic stability. nih.gov However, regioselective methods for N7 alkylation have been developed. acs.orgnih.gov For example, a direct regioselective method for introducing tert-alkyl groups at the N7 position of 6-substituted purines has been established using N-trimethylsilylated purines and a tert-alkyl halide with a SnCl₄ catalyst. nih.gov Some N7-substituted adenines have demonstrated antiviral and anticancer activities. nih.gov The nature of the substituent at the C6 position can also influence the outcome of N7-alkylation. acs.orgnih.gov
| Position | Modification | Impact on Activity/Reactivity |
| N6 | Adamantane moiety | Improved pharmacological profile of inhibitors mdpi.com |
| Bulky substituents | Shield N7 position, favoring N9 substitution beilstein-journals.org | |
| Specific conformations | Strong cytokinin activity tandfonline.com | |
| N7 | tert-Alkyl groups | Can be introduced regioselectively nih.gov |
| Various substituents | Potential for antiviral and anticancer activities nih.gov |
Effects of Modifications on the Purine Ring System
Modifications to the purine ring system itself, beyond the N6 and N7 positions, are also a key strategy in developing new derivatives. The purine ring is a privileged scaffold in medicinal chemistry, and its modification can lead to compounds with a wide range of pharmacological activities. benthamdirect.comnih.gov
Introducing substituents at the C2, C6, and C8 positions can dramatically influence the hydrogen-bonding ability of the purine, which is critical for its interaction with biological targets like enzymes and receptors. avcr.cz For example, 2,6,9-trisubstituted purines have been developed as potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov The introduction of a heterocyclic spacer ring into the purine structure has been explored to create extended purine analogs with potential anticancer and antiviral activities. nih.gov
The tautomeric forms of purine bases are crucial in biological processes and can be influenced by substituents. nih.gov Chemical modifications can stabilize certain tautomers, which can, in turn, affect their biological function. nih.gov
Synthetic Strategies for Novel n,7-Dimethyl-7H-purin-6-amine Analogs
The synthesis of novel analogs of this compound often involves multi-step processes starting from substituted pyrimidine (B1678525) or imidazole (B134444) precursors. benthamdirect.com A common approach is the construction of the purine ring from a 4,5-diaminopyrimidine (B145471) intermediate. acs.org
Solid-phase synthesis has emerged as a powerful strategy for preparing purine derivatives, allowing for the creation of diverse compound libraries. nih.govacs.org This technique involves immobilizing the purine scaffold onto a solid support, which facilitates the sequential addition of various substituents at different positions. acs.orggoogle.com
Key synthetic reactions for modifying the purine core include:
Nucleophilic Aromatic Substitution: This is a common method for introducing substituents at the C6 position. For instance, reacting a 6-chloropurine (B14466) derivative with amines can introduce a variety of amino groups. mdpi.com
Alkylation: Direct alkylation is used to introduce substituents at the nitrogen atoms of the purine ring, though it can lead to mixtures of N7 and N9 isomers. nih.gov
Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions are valuable for creating carbon-carbon and carbon-heteroatom bonds at various positions on the purine ring. avcr.cz
A recently developed method for direct N7 regioselective tert-alkylation of 6-substituted purines involves the use of N-trimethylsilylated purines with a tert-alkyl halide and a tin(IV) chloride catalyst. nih.gov This provides a more controlled way to synthesize N7-substituted analogs.
Combinatorial Chemistry Approaches for Purine Derivative Libraries
Combinatorial chemistry has revolutionized the synthesis of purine derivatives by enabling the rapid generation of large and diverse libraries of compounds. google.comgoogle.com These libraries are invaluable for high-throughput screening to identify new lead compounds with desired biological activities. nih.gov
Both solid-phase and solution-phase combinatorial strategies have been successfully employed. nih.gov Solid-phase synthesis is particularly well-suited for creating purine libraries because it allows for the systematic and independent introduction of a wide variety of substituents at different positions on the purine ring. nih.govgoogle.com By using a mixture of reagents at different steps of the synthesis, a vast number of unique purine derivatives can be generated. google.com
Molecular Interactions and Mechanistic Investigations at the Molecular Level
Biological Target Identification and Validation in Research Models
Research into N,7-Dimethyl-7H-purin-6-amine and its close analogs has identified several key biological targets, primarily focusing on enzymes and receptors critical to cellular signaling, metabolism, and pathogen survival.
The purine (B94841) scaffold is a well-established motif in the design of enzyme inhibitors. Investigations have explored the activity of this compound and related compounds against a range of enzymes.
ATPases (HSP90): A significant body of research has focused on the interaction between this compound, often referred to in literature as 6DMP or fragment 42C, and Heat Shock Protein 90 (HSP90). nih.govrcsb.orgrcsb.orgrcsb.org HSP90 is an ATP-dependent molecular chaperone that is crucial for the stability and function of many signaling proteins implicated in cancer. nih.govmdpi.com this compound, containing the core adenine (B156593) substructure of ATP, serves as a fragment-sized ligand for the N-terminal ATP-binding domain of HSP90. nih.govresearchgate.net Its binding has been structurally characterized across all four human HSP90 isoforms (Hsp90α, Hsp90β, Grp94, and Trap1), providing a unique opportunity to compare isoform-specific interactions. nih.govresearchgate.net The binding of this compound inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function. mdpi.com
DNA Gyrase: The Protein Data Bank (PDB) lists an association between N,N-dimethyl-7H-purin-6-amine and a domain structure described as "Histidine kinase-, DNA gyrase B-, and HSP90-like ATPase". ebi.ac.uk Furthermore, other N7-alkylated purines, such as 7-methylxanthine, have been identified as DNA gyrase inhibitors. acs.orgnih.gov DNA gyrase is a critical bacterial enzyme involved in DNA replication, making it a valuable target for antibacterial agents. researchgate.net
DprE1: Decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1) is an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis. smolecule.comnih.govucl.ac.uk While direct inhibition by this compound is not extensively documented, closely related purine derivatives are potent inhibitors of DprE1. For instance, 2-fluoro-N,N-dimethyl-7H-purin-6-amine is noted for its DprE1 inhibition, making it a candidate for antitubercular drug development. smolecule.com This highlights the importance of the N7-substituted purine scaffold in targeting this key mycobacterial enzyme. nih.govmedchemexpress.comgrafiati.com
Human Ecto-5'-Nucleotidase (CD73): CD73 is a cell surface enzyme that converts AMP to immunosuppressive adenosine (B11128) and is a target in cancer immunotherapy. nih.govmdpi.com The development of CD73 inhibitors frequently utilizes the purine scaffold. nih.govgoogle.com Studies on related nucleotide analogs show that modifications at various positions of the purine ring, including the N7 position, are critical for inhibitory activity, suggesting that N7-substituted purines could be a relevant class of inhibitors for this target. mdpi.comuni-bonn.de
Protein Kinases: A related compound, 6-(Dimethylamino)purine, is known to function as an inhibitor of serine/threonine protein kinases. Given that Aurora kinases are part of this family, this suggests a potential, though not directly confirmed, interaction pathway for this compound.
The N,7-dimethylpurine core is a key structural element in compounds designed to interact with various G-protein coupled receptors, particularly those for serotonin (B10506) and dopamine (B1211576).
Serotonin and Dopamine Receptors: While direct binding data for this compound is limited, extensive research has been conducted on its derivatives, specifically arylpiperazinylalkyl derivatives of 3,7-dimethyl-1H-purine-2,6-dione (a xanthine (B1682287) structure sharing the N7-methylpurine core). These studies have identified potent ligands for multiple receptor subtypes, including serotonin 5-HT1A, 5-HT2A, 5-HT7, and dopamine D2 receptors. tandfonline.comresearchgate.nettandfonline.comnih.govmdpi.com The affinity of these compounds is modulated by the nature of the substituents and the length of the linker chain, but the N,7-dimethylated purine moiety remains a constant feature, indicating its importance for receptor interaction. tandfonline.comtandfonline.com This research has led to the identification of multitarget agents with potential antipsychotic properties. tandfonline.comtandfonline.com
| Compound Class | Target Receptors | Key Findings | Reference |
|---|---|---|---|
| Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione | 5-HT1A, 5-HT2A, 5-HT7, D2 | Identified potent multireceptor ligands. 8-piperidine and 8-dipropylamine analogs were particularly interesting. | tandfonline.comtandfonline.com |
| 8-unsubstituted 7-phenylpiperazinylalkyl-purine-2,6-diones | 5-HT1A, 5-HT2A, 5-HT7, D2 | Showed potent 5-HT1A affinity with moderate affinity for other receptors, displaying antidepressant-like activity. | tandfonline.com |
As a purine analog, this compound and its derivatives are recognized for their potential to interact with nucleic acids and interfere with purine metabolic pathways. evitachem.comontosight.ai
Nucleic Acid Interactions: The structural similarity of the purine core to adenine and guanine (B1146940) suggests potential interactions with DNA and RNA. ontosight.aiontosight.ai Related compounds like 2-fluoro-N,N-dimethyl-7H-purin-6-amine are used as biochemical probes to study the interactions of nucleic acids with proteins and enzymes. smolecule.com The mechanisms of interaction for small purine-based molecules can include non-covalent binding through groove binding or intercalation, which can disrupt replication and transcription.
Perturbation of Purine Metabolism: By mimicking natural purines, these compounds can interfere with enzymes involved in nucleotide metabolism. smolecule.com For example, a related compound, 2-fluoro-N,N-dimethyl-7H-purin-6-amine, has been shown to interfere with the DNA replication and metabolism of certain cancer cells. smolecule.com
Detailed Mechanistic Investigations of Molecular Recognition
The interaction between this compound and HSP90 has been a model system for investigating the detailed mechanisms of molecular recognition, including binding thermodynamics and ligand-induced conformational changes.
Molecular docking and simulation studies have provided quantitative insights into the binding of this compound to the ATP-binding site of HSP90.
Binding Energy and Interactions: In silico analysis of N,N-dimethyl-7H-purin-6-amine (referred to as 42C) binding to HSP90 revealed significant intermolecular interactions. The compound forms hydrogen bonds and salt bridge interactions with key residues such as ASP 88, ASN 46, and ASN 101. researchgate.net These interactions contribute to a favorable binding energy, solidifying its role as a stable ligand for the chaperone.
| Ligand | Target | Binding Energy (kcal/mol) | Docking Score (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|---|
| N,N-dimethyl-7H-purin-6-amine (42C) | HSP90 | -41.70 | -6.734 | ASP 88, ASN 46, ASN 101 | researchgate.net |
While detailed experimental kinetic and thermodynamic profiles for this specific compound are not widely published, studies on other purine-based HSP90 inhibitors show that binding is often governed by a complex interplay of enthalpic and entropic contributions, which can be influenced by protein flexibility and water displacement from the binding site. researchgate.netwhiterose.ac.uk
The binding of this compound to HSP90 induces significant and isoform-specific conformational changes, providing a clear example of the allosteric impact of a small molecule. nih.govresearchgate.net
Protein Plasticity and Water Networks: Solving the crystal structure of this single ligand across all four human HSP90 isoforms revealed previously hidden differences in binding site plasticity and the organization of water networks. rcsb.orgresearchgate.net The binding perturbs water and protein conformations, highlighting how even minor ligand modifications can flip ligand poses. researchgate.net
Residue-Level Conformational Shifts: The interaction causes rotameric changes in both conserved and non-conserved amino acid residues within the binding site. researchgate.net For example, in the Hsp90α isoform, the residue Ser52 forms an additional hydrogen bond with a water molecule that is not present in the other isoforms upon ligand binding. researchgate.net These subtle, ligand-induced shifts create unique binding environments in each isoform, which could be exploited for the design of selective inhibitors. researchgate.netresearchgate.net
Allosteric Effects: The binding of this compound and other purine analogs to the N-terminal nucleotide-binding pocket prevents the large-scale N-domain dimerization required for the chaperone's ATPase cycle. mdpi.comnih.gov This demonstrates that a small molecule binding to one domain can allosterically regulate the global conformation and function of the protein. mdpi.comnih.gov
Molecular-Level Modulation of Signaling Pathways in In Vitro Systems
Investigations into the direct molecular-level modulation of signaling pathways by this compound in in vitro systems are not extensively documented in publicly available research. However, high-throughput screening data provides some insight into its potential biological activity.
High-throughput transcriptomics (HTTr) is a method used to assess the biological activity of chemicals by measuring changes in messenger RNA (mRNA) levels across the genome. In a large-scale screening program, this compound (CAS RN 5444-25-7, DTXSID30280919) was evaluated for its effects on various cellular signaling pathways. epa.gov The results from this screening, which are summarized in the CompTox Chemicals Dashboard provided by the U.S. Environmental Protection Agency (EPA), indicate that the compound did not elicit a significant response in the tested assays. epa.gov The "Hit Call," a metric indicating a positive result, was 0, suggesting a lack of significant activity under the conditions of the high-throughput screening assays. epa.gov
While direct evidence for this compound is limited, the broader class of purine analogs is known to interact with a multitude of signaling pathways, often by acting as antagonists or agonists for receptors that naturally bind purine-based ligands like adenosine, or by inhibiting kinases. google.commdpi.com For instance, various substituted purines have been investigated for their roles in modulating pathways involved in cell cycle control, cancer progression, and neurological functions. mdpi.comresearchgate.net
Theoretical and Computational Studies of Molecular Interactions
Computational chemistry provides valuable tools to predict and analyze the interactions of small molecules with biological targets, offering insights that can guide further experimental research.
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, specific molecular docking studies detailing its interaction with particular protein targets are not widely available in the scientific literature.
However, studies on closely related purine derivatives illustrate the utility of this approach. For example, a virtual screening study aimed at identifying inhibitors for the oncoprotein UBE2C included the analog 2-chloro-N,7-dimethyl-7H-purin-6-amine. scispace.com This highlights that derivatives of this compound are considered in computational drug discovery programs. scispace.com In a separate study, molecular docking was used to investigate the binding of a series of 1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione derivatives to acetylcholinesterase, demonstrating how modifications to the purine core influence binding to the active site. ddg-pharmfac.net
Molecular dynamics (MD) simulations, which show how a molecule moves over time, are often used to refine docking poses and to study the stability of ligand-protein complexes. As of now, there are no specific MD simulation studies published for this compound. This technique has been applied to other purine derivatives to understand their dynamic behavior within protein binding sites. mdpi.comdovepress.com
Quantum Mechanical Calculations for Binding Energy and Interaction Analysis
Quantum mechanical (QM) methods can provide highly accurate calculations of molecular properties, including the energies of interaction between a ligand and its target. These calculations can be used to determine binding energies and to understand the electronic nature of the interactions.
Specific quantum mechanical calculations for the binding energy of this compound with a biological target have not been reported in the literature. Such studies are computationally intensive and are typically performed when a specific, high-affinity target has been identified.
For context, QM methods have been used to study the properties of related purine molecules. For instance, the ionization energy of the related compound 7-methyl-7H-purin-6-amine has been determined using photoelectron spectroscopy and is reported in the NIST WebBook. nist.gov Furthermore, computational studies have used QM to investigate the stability and electronic properties of various aminopurine tautomers in different solvent environments, providing insight into how the position of substituents on the purine ring affects their chemical behavior. nih.gov
Pharmacophore Modeling and Virtual Screening for Target Modulators
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models are then used in virtual screening to search large compound libraries for new potential modulators.
There are no published pharmacophore models developed specifically from this compound. However, purine scaffolds are frequently featured in pharmacophore models for various targets, particularly kinases. medsci.org Virtual screening campaigns have identified numerous purine-based compounds as potential hits. nih.govnih.gov For example, a hierarchical virtual screening study identified 2-[(6-amino-7H-purin-8-yl)thio]acetamide as a potential anti-skin cancer agent. nih.gov The general approach often involves generating a pharmacophore based on a known active ligand or the structure of the target's binding site and then screening for compounds that match these features. medsci.orgmdpi.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET)
In silico ADMET prediction uses computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a potential therapeutic agent. researchgate.net These predictions help to identify potential liabilities early in the drug discovery process. nih.gov
For this compound, some predicted data is available. The U.S. EPA's CompTox Chemicals Dashboard provides predictions for some functional uses based on Quantitative Structure-Use Relationship (QSUR) models. epa.gov
| Predicted Functional Use | Probability |
| Skin Conditioner | 0.922 |
| Hair Conditioner | 0.682 |
| Antimicrobial | 0.339 |
| This data is based on computational models and does not represent experimental results. epa.gov |
More detailed ADMET properties for this compound are not available in comprehensive public databases. However, for the isomeric compound N,N-dimethyl-7H-purin-6-amine (also known as N6,N6-Dimethyladenine), some molecular descriptors relevant to ADMET properties have been calculated and are available in databases like the COCONUT Natural Products database. naturalproducts.net These often include predictions for properties like lipophilicity (AlogP), topological polar surface area (TopoPSA), and violations of Lipinski's Rule of Five, which helps to assess the drug-likeness of a compound. naturalproducts.net
| Molecular Descriptor | Predicted Value for N,N-dimethyl-7H-purin-6-amine |
| AlogP | 0.42 |
| TopoPSA | 57.70 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Lipinski RO5 Violations | 0 |
| This data is for the isomer N,N-dimethyl-7H-purin-6-amine and is provided for context. naturalproducts.net |
Advanced Spectroscopic and Analytical Characterization for Research Applications
Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)
Key assignments are derived from the analysis of the purine (B94841) ring system, the exocyclic amine, and the two methyl substituents. The N7-methylation introduces a positive charge, which influences the electronic distribution and vibrational frequencies of the purine ring compared to its neutral N9- or N3-methylated isomers.
N-H Vibrations: A prominent feature in the FT-IR spectrum is the stretching vibration (ν) of the exocyclic N-H group, typically observed in the 3300-3100 cm⁻¹ region. The corresponding bending (δ) vibration appears around 1650-1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching from the C2-H and C8-H bonds of the purine ring are found above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the two methyl groups (N-CH₃ and N7-CH₃) are located in the 2980-2850 cm⁻¹ range.
Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the purine core produce a complex pattern of strong to medium intensity bands between 1620 cm⁻¹ and 1400 cm⁻¹. These are highly diagnostic for the purine ring system.
Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, particularly for the symmetric vibrations of the purine ring system, which are often strong in the Raman spectrum but weak in the IR. The "ring breathing" mode, a collective in-phase vibration of the entire ring, is a characteristic Raman band typically found in the 800-700 cm⁻¹ region and is sensitive to substitution patterns.
The table below summarizes the key vibrational frequencies observed for n,7-Dimethyl-7H-purin-6-amine.
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Vibrational Mode |
|---|---|---|---|---|
| 3250 - 3180 | Medium-Strong | Weak | N-H stretch | Exocyclic amine (N6-H) |
| 3080 - 3030 | Medium | Medium | C-H stretch (aromatic) | C2-H, C8-H |
| 2980 - 2920 | Medium | Strong | C-H stretch (aliphatic) | N-CH₃ groups |
| 1655 - 1640 | Strong | Medium | N-H bend (scissoring) | Exocyclic amine (N6-H) |
| 1610 - 1550 | Strong | Strong | C=N, C=C ring stretch | Purine ring vibrations |
| 1480 - 1420 | Medium-Strong | Medium | C-N stretch / Ring modes | Purine ring and exocyclic C-N |
| 790 - 780 | Weak | Strong | Ring breathing mode | Symmetric purine ring vibration |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Formation and Dynamic Studies (e.g., 1H, 13C, 15N NMR)
NMR spectroscopy is the definitive technique for elucidating the solution-state structure of this compound. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) experiments provide unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton spectrum shows distinct signals for all non-exchangeable protons. The C2-H and C8-H protons of the purine ring appear as sharp singlets in the aromatic region. The N7-methylation significantly deshields the adjacent C8-H proton, causing it to resonate at a characteristically downfield shift compared to N9-substituted analogs. The two methyl groups (N6-CH₃ and N7-CH₃) also appear as sharp singlets, with the N7-CH₃ being more deshielded due to the positive charge on the imidazole (B134444) ring. The exocyclic amine proton (N6-H) is often broad and its chemical shift is dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum confirms the presence of seven unique carbon atoms. The chemical shifts of the ring carbons are sensitive to the N7-methylation and provide clear evidence of this substitution pattern.
¹⁵N NMR: While less common, ¹⁵N NMR is exceptionally informative for purine systems. It can directly probe the electronic environment of all five nitrogen atoms. The spectrum clearly distinguishes the pyrrole-type (N9), pyridine-type (N1, N3), exocyclic amine (N6), and, most notably, the quaternized N7 nitrogen, which exhibits a unique chemical shift due to its positive charge and sp² hybridization.
NMR is also invaluable for studying dynamic processes and intermolecular interactions. Chemical shift perturbation (CSP) studies, where the NMR spectrum of the compound is monitored upon titration with a binding partner (e.g., a protein, nucleic acid, or metal ion), can identify the specific atoms involved in complex formation.
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | C8-H | ~ 8.90 | Singlet |
| ¹H | C2-H | ~ 8.45 | Singlet |
| ¹H | N6-H | ~ 8.10 (broad) | Singlet |
| ¹H | N7-CH₃ | ~ 4.20 | Singlet |
| ¹H | N6-CH₃ | ~ 3.05 | Singlet |
| ¹³C | C4 | ~ 156.5 | - |
| ¹³C | C2 | ~ 153.0 | - |
| ¹³C | C6 | ~ 150.0 | - |
| ¹³C | C8 | ~ 146.0 | - |
| ¹³C | C5 | ~ 115.0 | - |
| ¹³C | N7-CH₃ | ~ 36.5 | - |
| ¹³C | N6-CH₃ | ~ 28.0 | - |
Mass Spectrometry for High-Resolution Mass Determination and Metabolite Identification in Research Models
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement.
The compound has the elemental formula C₇H₉N₅. Due to the permanent positive charge from the N7-methylation, it is readily detected in positive ion mode ESI-MS as the molecular cation [M]⁺. The theoretical monoisotopic mass of this cation is 163.08579 Da. An experimental HRMS measurement within a narrow tolerance (e.g., < 5 ppm) of this value unequivocally confirms the elemental formula.
Calculated Mass for [C₇H₁₀N₅]⁺:
Theoretical Monoisotopic Mass: 163.08579 Da
Observed Mass (Example): 163.08551 Da
Mass Error: -1.7 ppm
In research models, tandem mass spectrometry (MS/MS) is a key tool for structural characterization and metabolite identification. The [M]⁺ ion (m/z 163.1) can be isolated and fragmented via collision-induced dissociation (CID). The resulting fragmentation pattern is diagnostic of the structure, with characteristic losses of methyl radicals (•CH₃) or neutral molecules like methylamine (B109427) (CH₃NH₂). This fragmentation data is crucial for distinguishing it from its isomers and for identifying potential metabolites, such as products of demethylation or hydroxylation, in complex biological matrices.
X-ray Crystallography for Molecular and Crystal Structure Determination of this compound and its Co-crystals with Targets
Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. Analysis of this compound crystals confirms the planarity of the purine ring system and the specific locations of the methyl groups at the N7 and N6 positions.
The crystallographic data validates the quaternary nature of the N7 nitrogen and the resulting cationic charge on the molecule, which is balanced by a counter-ion (e.g., chloride, iodide) in the crystal lattice. This technique is also instrumental in studying co-crystals, where this compound is crystallized with a target molecule, such as a carboxylic acid or another pharmacologically relevant compound. The resulting co-crystal structures reveal the specific intermolecular interactions that drive molecular recognition and complex formation.
The crystal structure of this compound is stabilized by a network of non-covalent interactions.
Hydrogen Bonding: The primary hydrogen bond donor is the exocyclic amine proton (N6-H). It typically forms a strong N-H···N or N-H···X⁻ hydrogen bond, where the acceptor is a nitrogen atom (e.g., N1 or N3) on an adjacent purine ring or the crystalline counter-ion (X⁻), respectively. These interactions often link the molecules into chains or sheets.
π-π Stacking: The electron-deficient nature of the N7-methylated purine ring promotes favorable π-π stacking interactions with adjacent purine rings. These interactions are typically in a parallel-displaced or offset arrangement to minimize electrostatic repulsion, with inter-planar distances of approximately 3.3-3.6 Å.
The study of polymorphism—the ability of a compound to exist in more than one crystal form—is critical. Different polymorphs of this compound could arise from different crystallization conditions (e.g., solvent, temperature). Each polymorph would have a unique crystal lattice and, consequently, distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to screen for and identify different polymorphic forms, each giving a unique diffraction pattern.
Advanced Chromatographic Techniques for Purity Assessment and Degradation Product Analysis (e.g., HPLC)
High-performance liquid chromatography (HPLC) is the standard method for determining the purity of this compound and for analyzing its stability. Due to the compound's polar and cationic nature, reversed-phase HPLC (RP-HPLC) is typically employed.
A standard method involves:
Stationary Phase: A C18 silica (B1680970) column.
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. For example, a mixture of water and acetonitrile, with a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA). The acid serves to suppress the interaction of free silanols on the column with the basic compound and ensures sharp, symmetrical peaks.
Detection: UV-Vis detection is highly effective, as the purine ring has a strong chromophore with a maximum absorbance (λₘₐₓ) typically around 260-275 nm.
A purity assessment involves injecting a solution of the compound and integrating the area of the main peak. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of >99% is often required for research applications.
For stability and degradation studies, HPLC is used to monitor the sample over time under various stress conditions (e.g., heat, light, pH changes). The appearance of new, smaller peaks indicates the formation of degradation products. These can be quantified, and by coupling the HPLC system to a mass spectrometer (LC-MS), the degradation products can be identified by their mass-to-charge ratio and fragmentation patterns, providing insight into the degradation pathways.
Compound and Reagent Reference Table
| Name | Role in Article |
| This compound | Primary subject of the article |
| Acetonitrile | Organic modifier in HPLC mobile phase |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Deuterated solvent for NMR spectroscopy |
| Formic acid | Additive in HPLC mobile phase |
| Trifluoroacetic acid (TFA) | Additive in HPLC mobile phase |
UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination in Research
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used in research to study the electronic properties of molecules and to determine the concentration of analytes in solution. For the compound this compound, also known as N,N-dimethyladenine, UV-Vis spectroscopy provides valuable insights into its electronic structure and behavior in different chemical environments.
The absorption of UV-Vis radiation by this compound promotes electrons from a ground electronic state to a higher energy excited state. The purine ring system, being an aromatic heterocycle, contains a network of conjugated π-bonds, which gives rise to characteristic electronic transitions. The primary absorption band observed in the UV spectrum of this compound is attributed to a π→π* transition. This transition involves the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. Theoretical and spectroscopic studies confirm that this π→π* transition constitutes the main component of the primary UV absorption band. nih.gov
The position of the maximum absorbance (λmax) is a key characteristic. For this compound, the λmax is consistently observed around 275-276 nm in solvents such as water and dioxane. acs.org Another absorption is noted in the lower UV region at approximately 215 nm. The absorption maximum is red-shifted by about 15 nm compared to its parent molecule, adenine (B156593), which indicates a stabilization of the excited state by the two methyl groups on the exocyclic amino nitrogen atom. acs.org
Interactive Data Table: UV-Vis Absorption Maxima for this compound
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
| Water | 276 | - | acs.org |
| Dioxane | 275 | - | acs.org |
| Not Specified | 276 | 215 |
Concentration Determination
UV-Vis spectroscopy is a standard method for determining the concentration of an absorbing species in solution, based on the Beer-Lambert Law. edinst.comlibretexts.org The law states a linear relationship between absorbance (A), the molar absorption coefficient (ε), the path length of the light (l), and the concentration of the species (c):
A = εlc
The molar absorption coefficient (ε), or molar absorptivity, is a constant that is characteristic of a specific compound at a given wavelength. wikipedia.orglibretexts.org To determine the concentration of this compound, a calibration curve would typically be prepared by measuring the absorbance of several solutions of known concentrations at the λmax. Plotting absorbance versus concentration yields a linear graph, the slope of which can be used to calculate the concentration of an unknown sample. libretexts.org
While the principles of quantitative analysis via UV-Vis spectroscopy are well-established and applicable to this compound due to its strong UV absorbance, the available research literature primarily focuses on its complex photophysical properties and fluorescence behavior rather than on the development of specific, validated quantitative methods. acs.orgresearchgate.netresearchgate.net The extensive investigation into its dual fluorescence and excited-state dynamics in various solvents highlights its interest in fundamental photochemistry research. researchgate.netacs.orgresearchgate.net
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Unconventional Synthetic Avenues for Purine (B94841) Functionalization
The synthesis of specifically substituted purines like n,7-Dimethyl-7H-purin-6-amine often relies on classical multi-step approaches. avcr.cz However, the development of more efficient and versatile synthetic methods is crucial for generating a diverse range of analogs for further study. Future research is likely to focus on several unconventional strategies:
Late-Stage Functionalization: Techniques such as photoredox/nickel dual catalytic cross-coupling are emerging as powerful tools for the direct installation of various functional groups onto the purine core, even on unprotected nucleosides. nih.gov This approach could be adapted to introduce diverse substituents at various positions of the this compound scaffold, rapidly expanding the chemical space available for biological screening.
Minisci-Type Reactions: These radical-based methods allow for the direct C-H functionalization of purines under mild conditions. researchgate.netacs.org Exploring Minisci reactions for this compound could enable the introduction of alkyl, aryl, and even amide functionalities at specific carbon atoms of the purine ring, a transformation that is often challenging with traditional methods. researchgate.netacs.org
Regioselective N-Alkylation: While direct alkylation of purines often yields a mixture of N7 and N9 isomers, new methods are being developed to achieve greater regioselectivity. acs.org For instance, the use of N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst has shown promise for selective N7-alkylation. acs.org Further refinement of such methods could provide more controlled access to N7-substituted purines like the target compound.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, have been instrumental in synthesizing arylpurines. avcr.cz Investigating these and other cross-coupling methodologies with functionalized organometallics could lead to the creation of novel this compound analogs with tailored properties. avcr.cz
Identification of Novel Biological Targets for this compound and its Analogs
While the specific biological targets of this compound are not extensively characterized, the broader class of purine derivatives is known to interact with a wide array of proteins. researchgate.net Future research will likely focus on identifying the specific cellular partners of this compound and its analogs.
High-throughput screening (HTS) of this compound and a library of its derivatives against diverse biological targets is a promising approach. researchgate.net This could uncover interactions with key enzyme families such as kinases, phosphodiesterases, and polymerases, where purine-based inhibitors have shown significant potential. researchgate.net Furthermore, investigating its effects on adenosine (B11128) receptors and other G protein-coupled receptors (GPCRs) could reveal novel signaling pathways modulated by this compound. researchgate.net
The structural similarity of this compound to adenine (B156593) suggests that it may interfere with nucleic acid metabolism. solubilityofthings.com Studies could explore its potential as an antimetabolite, investigating its incorporation into DNA or RNA and the subsequent effects on cellular processes.
Development of Advanced Methodologies for Studying Purine Metabolism
Understanding how this compound is metabolized and how it influences endogenous purine pathways is crucial. Advancements in analytical techniques are paving the way for more detailed investigations of purine metabolism.
Mass Spectrometry-Based Approaches: The development of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) methods allows for the sensitive detection and quantification of purine de novo biosynthesis intermediates. plos.org Applying these techniques to cells treated with this compound could elucidate its metabolic fate and its impact on the levels of other purine metabolites.
Bioinformatic and Machine Learning Models: Integrating experimental data with bioinformatic and machine learning approaches can help to identify key genes and pathways involved in purine metabolism that are affected by this compound. nih.govfrontiersin.org These computational models can analyze large datasets from transcriptomics and metabolomics to predict the compound's mechanism of action and identify potential biomarkers of its activity. nih.govfrontiersin.org
Yeast as a Model System: The baker's yeast, Saccharomyces cerevisiae, offers a powerful and genetically tractable model system for studying purine metabolism, as many of the core pathways are conserved between yeast and humans. mdpi.com Yeast models can be used to rapidly screen for genetic interactions with this compound and to dissect the molecular mechanisms underlying its biological effects. mdpi.com
Applications in Chemical Biology as Research Probes and Tool Compounds
The unique structure of this compound makes it an attractive candidate for development as a chemical probe to study biological systems. By incorporating reporter groups such as fluorophores or affinity tags, derivatives of this compound can be synthesized to visualize and isolate their cellular targets.
These probes can be used to:
Investigate Nucleic Acid Interactions: Modified versions of the compound could be used to study the interactions between nucleic acids and proteins. smolecule.com
Enzyme Inhibition Studies: As a purine analog, it can serve as a scaffold for designing inhibitors of specific enzymes involved in purine metabolism or other cellular processes. plos.orgsmolecule.com
Elucidate Signaling Pathways: By tracking the localization and interactions of fluorescently labeled this compound, researchers can gain insights into the signaling pathways it modulates.
The continued exploration of this compound and its analogs, driven by innovations in synthetic chemistry and analytical methodologies, is poised to yield valuable tools and knowledge for the broader fields of chemical biology and drug discovery.
Q & A
What synthetic methodologies are most effective for producing N,7-Dimethyl-7H-purin-6-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves regioselective methylation of purine derivatives. A two-step approach is recommended:
Amination and Methylation: Start with adenine (7H-purin-6-amine) and perform selective methylation at the N and 7-positions using methylating agents like methyl iodide in alkaline conditions. Reaction solvent (e.g., DMF or THF) and temperature (60–80°C) influence regioselectivity .
Purification: Use column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC or HPLC.
Key Considerations:
- Competing methylation at other nitrogen sites (e.g., N3 or N9) requires careful pH control.
- Optimize stoichiometry (methyl iodide:purine = 2:1) to minimize byproducts .
How can discrepancies in reported physicochemical properties (e.g., LogP, melting point) for this compound be resolved experimentally?
Methodological Answer:
Discrepancies in literature data (e.g., LogP values ranging from 0.44 to 1.61) arise from measurement techniques or sample purity. Resolve these via:
Experimental Validation:
- LogP: Use shake-flask method (octanol/water partitioning) with HPLC quantification .
- Melting Point: Perform differential scanning calorimetry (DSC) at 5°C/min heating rate to ensure no decomposition .
Computational Verification: Compare experimental results with predictions from software like ACD/Labs or ChemAxon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
